
7-Hydroxy-2,3-diphenyl-8-(prop-2-en-1-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-4-one scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with β-keto esters under acidic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other one-pot synthesis methods. These methods are designed to maximize yield and minimize by-products. Green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form chroman-4-ol derivatives.
Substitution: The allyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chroman-4-ol derivatives.
Substitution: Various substituted chromen-4-one derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The biological activity of 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
4-Hydroxy-2H-chromen-2-one: Used as a precursor for the synthesis of various coumarin derivatives.
2-Phenyl-4H-chromen-4-one: Studied for its potential as an acetylcholinesterase inhibitor
Uniqueness: 8-Allyl-7-hydroxy-2,3-diphenyl-4H-chromen-4-one stands out due to its unique combination of an allyl group and a diphenyl substitution, which enhances its biological activity and makes it a promising candidate for further research and development .
Properties
CAS No. |
63455-94-7 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-hydroxy-2,3-diphenyl-8-prop-2-enylchromen-4-one |
InChI |
InChI=1S/C24H18O3/c1-2-9-18-20(25)15-14-19-22(26)21(16-10-5-3-6-11-16)23(27-24(18)19)17-12-7-4-8-13-17/h2-8,10-15,25H,1,9H2 |
InChI Key |
MNEGZWRWPVJDNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


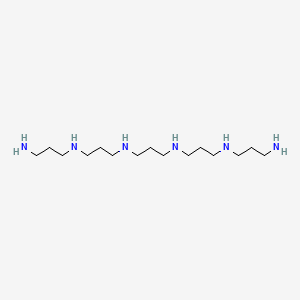
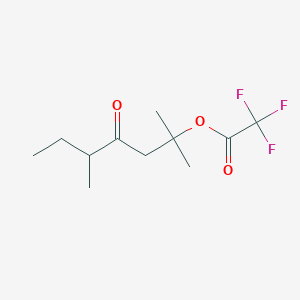
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
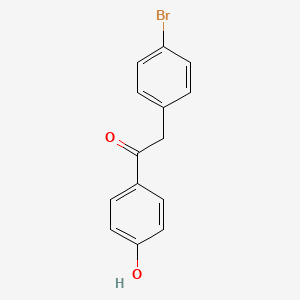
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14501869.png)
![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)
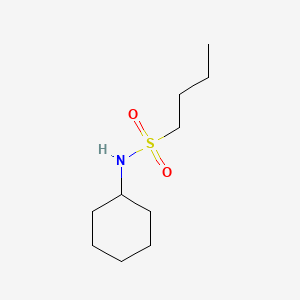
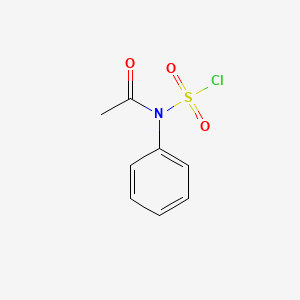
![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)
